molecular formula C19H22ClNO4 B578921 Boldine hydrochloride CAS No. 16625-69-7

Boldine hydrochloride

Cat. No.: B578921
CAS No.: 16625-69-7
M. Wt: 363.838
InChI Key: MUGNKMCHLPQCMV-ZOWNYOTGSA-N
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Mechanism of Action

Target of Action

Boldine hydrochloride, an alkaloid obtained from the medicinal herb Peumus boldus (Chilean boldo tree; boldo), has a wide range of pharmacological effects . It primarily targets the central nervous system and interacts with various receptors such as serotonergic, dopaminergic, opioid, and cholinergic receptors . It also targets AChE and BuChE enzymes , connexin-43 hemichannels , and pannexin 1 channel .

Mode of Action

This compound exhibits potent free radical scavenging activity, thereby reducing oxidative stress and preventing neuronal damage . It suppresses the activity of AChE and BuChE enzymes, blocks connexin-43 hemichannels and pannexin 1 channel, reduces NF-κβ mediated interleukin release, and glutamate excitotoxicity . These actions collectively contribute to its neuroprotective mechanisms .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates antioxidant parameters (MDA, superoxide dismutase, glutathione), peroxynitrite, inflammatory markers apoptotic index, caspase-3, acetyl-cholinesterase, myeloperoxidase, TNF-α (Tumor necrosis factor-α), iNOS, Bcl-2-associated X protein (BAX), ACE-1 (Angiotensin-converting enzyme-1), dopamine D2 receptors and nicotinic acetylcholine receptor .

Pharmacokinetics

This compound belongs to the aporphine alkaloid class and possesses lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels .

Result of Action

The compound’s action results in reduced oxidative stress and prevention of neuronal damage . It successfully reduces neuronal damage, pointing to its probable application in reducing neuroinflammation and oxidative stress in epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilic properties enable it to cross the blood-brain barrier, allowing it to exert its effects in the central nervous system . More research is required to fully understand how environmental factors influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Boldine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It exhibits antioxidant properties by altering antioxidant parameters such as MDA, superoxide dismutase, and glutathione . It also interacts with inflammatory markers, apoptotic index, caspase-3, acetyl-cholinesterase, myeloperoxidase, TNF-α (Tumor necrosis factor-α), iNOS, Bcl-2-associated X protein (BAX), ACE-1 (Angiotensin-converting enzyme-1), dopamine D2 receptors and nicotinic acetylcholine receptor .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exerts antioxidant, hepatoprotective, anti-atherosclerotic, anti-diabetic, analgesic, antipyretic, anti-inflammatory, anti-epileptic, neuroprotective, nephroprotective, anti-arthritis, anticancer and nootropic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has the potential to modulate a variety of biological networks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is efficiently absorbed and distributed throughout the body, including the central nervous system, due to its lipophilic properties . The details of how it is transported and distributed within cells and tissues are currently being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldine hydrochloride can be synthesized through the extraction of boldine from the bark or leaves of Peumus boldus, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted boldine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of boldine from Peumus boldus using advanced extraction techniques such as supercritical fluid extraction. The extracted boldine is then purified and converted to this compound through a controlled reaction with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Boldine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .

Comparison with Similar Compounds

    Berberine: Another alkaloid with antioxidant and neuroprotective properties.

    Sanguinarine: Known for its anticancer and antimicrobial activities.

    Chelerythrine: Exhibits anti-inflammatory and anticancer effects.

Uniqueness of Boldine Hydrochloride: this compound stands out due to its broad spectrum of pharmacological activities and its potent free radical scavenging ability. Its unique combination of neuroprotective, hepatoprotective, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18;/h7-9,13,21-22H,4-6H2,1-3H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGNKMCHLPQCMV-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16625-69-7
Record name 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, hydrochloride (1:1), (6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16625-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boldine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,6a,7-tetrahydro-2,9-dihydroxy-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOLDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6R77KSG8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the key structural features of boldine hydrochloride?

A1: this compound [(S)-1,10-Dimethoxy-2,9-dihydroxyaporphinium chloride] possesses a unique non-planar biphenyl system with a dihedral angle of 151.1° between its two benzenoid rings []. This non-planarity is further emphasized by specific torsion angles around the biphenyl bond and the positioning of its methoxyl groups relative to the ring planes []. The molecular formula of this compound is C19H22NO4+.Cl [].

Q2: How do researchers study the vibrational modes of complex molecules like this compound?

A2: Scientists utilize computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to analyze the vibrational characteristics of large molecules like this compound []. This approach combines the accuracy of quantum mechanical calculations for the central region of the molecule with the computational efficiency of molecular mechanics for the surrounding environment []. This allows for the determination of equilibrium geometry, vibrational frequencies, and infrared intensities, which can be compared to experimental data obtained from techniques like FT-IR spectroscopy [].

Q3: What are the reported biological activities of boldine and its derivatives?

A3: Research suggests that boldine and its derivatives exhibit a range of biological activities. While some oxoisoaporphine derivatives demonstrated potential as photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields [], they did not exhibit significant antioxidant capacity []. Conversely, boldine and its annelated derivatives displayed photoprotective effects, both in solution and in cell fibroblast cultures []. This difference in activity highlights the influence of structural modifications on the biological properties of these compounds.

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